Lipophilicity (XLogP3) and Membrane Permeability Advantage Over the Aminoethyl Derivative
ACETAMIDE,2-[PHENYLBENZYLAMINO]- (408539-27-5) exhibits a computed XLogP3 of 3.2, which is 1.3 log units higher than that of its aminoethyl-functionalized derivative N-(2-aminoethyl)-2-(N-benzylanilino)acetamide (CAS 26953-37-7, XLogP3 = 1.9) [1][2]. This difference reflects the absence of the ionizable primary amine in the target compound, reducing hydrogen bond donor count from 2 to 1 and acceptor count from 3 to 2 [1][2]. In the context of CNS drug discovery, a logP in the 2–4 range is generally associated with optimal passive blood-brain barrier permeability, while the lower logP of the aminoethyl derivative may limit CNS exposure [1].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.2 |
| Comparator Or Baseline | N-(2-aminoethyl)-2-(N-benzylanilino)acetamide (CAS 26953-37-7): XLogP3 = 1.9 |
| Quantified Difference | ΔXLogP3 = +1.3 (target is ~20× more lipophilic by logP ratio) |
| Conditions | Computed by XLogP3 3.0 algorithm; PubChem release 2025.09.15 |
Why This Matters
Procurement of the target compound provides a scaffold with inherently higher membrane permeability for CNS-targeted library synthesis compared to the more polar aminoethyl congener.
- [1] PubChem. 2-[Benzyl(phenyl)amino]acetamide. PubChem CID 56604917. National Center for Biotechnology Information. Accessed April 2026. View Source
- [2] PubChem. N-(2-Aminoethyl)-2-(phenyl(phenylmethyl)amino)acetamide. PubChem CID 25417119. National Center for Biotechnology Information. Accessed April 2026. View Source
